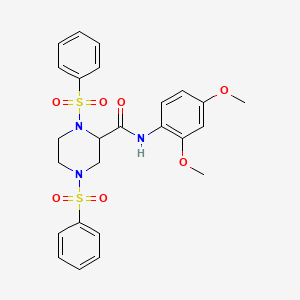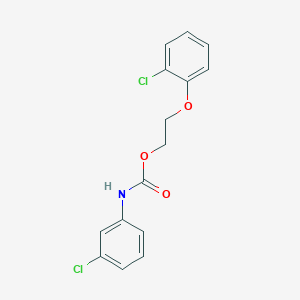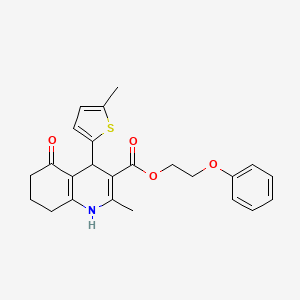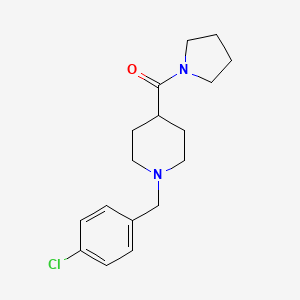
N-(2,4-dimethoxyphenyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dimethoxyphenyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide, commonly known as DPPIV inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DPPIV inhibitors have been extensively studied for their role in the treatment of various diseases, including diabetes, cancer, and inflammatory disorders.
Mecanismo De Acción
DPPIV inhibitors work by inhibiting the activity of DPPIV, which is responsible for the degradation of incretin hormones. By inhibiting DPPIV, DPPIV inhibitors increase the levels of incretin hormones, leading to increased insulin secretion and improved glucose control. In addition, DPPIV inhibitors have been shown to modulate the immune response and reduce inflammation, which may contribute to their anti-cancer effects.
Biochemical and Physiological Effects:
DPPIV inhibitors have been shown to improve glucose control in patients with type 2 diabetes by increasing insulin secretion and reducing glucagon secretion. These compounds have also been shown to reduce inflammation and modulate the immune response, which may contribute to their anti-cancer effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DPPIV inhibitors are widely used in laboratory experiments due to their ability to inhibit DPPIV activity. However, these compounds may have off-target effects, and their use may lead to unintended consequences. In addition, the synthesis of DPPIV inhibitors can be challenging, and the cost of these compounds may limit their use in certain experiments.
Direcciones Futuras
Future research on DPPIV inhibitors should focus on identifying new compounds with improved efficacy and reduced off-target effects. In addition, researchers should investigate the potential of DPPIV inhibitors for the treatment of other diseases, such as inflammatory disorders and neurodegenerative diseases. Finally, researchers should explore the use of DPPIV inhibitors in combination with other therapies, such as chemotherapy, to improve cancer treatment outcomes.
Métodos De Síntesis
The synthesis of DPPIV inhibitors involves the reaction of 1,4-bis(chlorosulfonyl)butane with 2,4-dimethoxyaniline to form N-(2,4-dimethoxyphenyl)-1,4-bis(chlorosulfonyl)-2-butene-1-amine. This intermediate is then reacted with piperazine to form N-(2,4-dimethoxyphenyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide.
Aplicaciones Científicas De Investigación
DPPIV inhibitors have been extensively studied for their role in the treatment of diabetes. These compounds inhibit the activity of dipeptidyl peptidase IV (DPPIV), an enzyme that degrades incretin hormones. Incretin hormones are responsible for stimulating insulin secretion in response to glucose, and their degradation by DPPIV results in decreased insulin secretion. By inhibiting DPPIV, DPPIV inhibitors increase the levels of incretin hormones, leading to increased insulin secretion and improved glucose control.
DPPIV inhibitors have also been studied for their role in cancer treatment. These compounds have been shown to inhibit tumor growth and metastasis by modulating the immune response and reducing inflammation.
Propiedades
IUPAC Name |
1,4-bis(benzenesulfonyl)-N-(2,4-dimethoxyphenyl)piperazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O7S2/c1-34-19-13-14-22(24(17-19)35-2)26-25(29)23-18-27(36(30,31)20-9-5-3-6-10-20)15-16-28(23)37(32,33)21-11-7-4-8-12-21/h3-14,17,23H,15-16,18H2,1-2H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVZQJBAWAHTFNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2CN(CCN2S(=O)(=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O7S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-bis(benzenesulfonyl)-N-(2,4-dimethoxyphenyl)piperazine-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-4-methoxy-N,3-dimethylbenzenesulfonamide](/img/structure/B5126355.png)
![N-[(2-hydroxy-1-naphthyl)methyl]-N-(4-methylphenyl)-2-furamide](/img/structure/B5126361.png)
![N-(4-methylphenyl)-2-[2-oxo-1-(2-pyridinylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B5126375.png)

![2-[benzyl(methylsulfonyl)amino]-N-[2-(phenylthio)ethyl]benzamide](/img/structure/B5126384.png)

![1-[5-({3-[(4-isopropylphenyl)amino]-1-piperidinyl}carbonyl)-2-thienyl]ethanone](/img/structure/B5126414.png)
![2-[(4,8-dimethyl-2-quinolinyl)thio]-N-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B5126416.png)
![N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-2-(2-methyl-1,3-thiazol-4-yl)acetamide](/img/structure/B5126421.png)


![2-(4-morpholinyl)-N-(1-phenyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)acetamide oxalate](/img/structure/B5126436.png)
![1,2-dichloro-3-[4-(2-methoxyphenoxy)butoxy]benzene](/img/structure/B5126440.png)
![N-{[3-(1,3-benzodioxol-5-yl)-1H-pyrazol-4-yl]methyl}-2-(4-phenyl-1,3-thiazol-2-yl)ethanamine](/img/structure/B5126447.png)